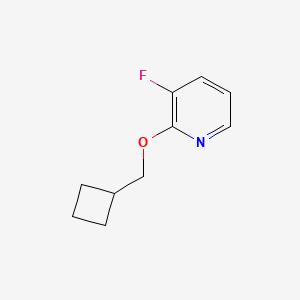

2-(Cyclobutylmethoxy)-3-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclobutylmethoxy)-3-fluoropyridine is an organic compound that features a pyridine ring substituted with a cyclobutylmethoxy group and a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-3-fluoropyridine typically involves the following steps:

Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate base and a halogenating agent to form cyclobutylmethoxy halide.

Substitution Reaction: The cyclobutylmethoxy halide is then reacted with 3-fluoropyridine under suitable conditions to introduce the cyclobutylmethoxy group onto the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclobutylmethoxy)-3-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce other functional groups present on the molecule.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridines.

Aplicaciones Científicas De Investigación

2-(Cyclobutylmethoxy)-3-fluoropyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Cyclobutylmethoxy)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can activate or inhibit biological pathways, leading to the desired therapeutic or biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Cyclobutylmethoxy)-3-iodopyridine: Similar in structure but with an iodine atom instead of fluorine.

2-(Cyclobutylmethoxy)-4-fluoropyridine: The fluorine atom is positioned differently on the pyridine ring.

2-(Cyclopropylmethoxy)-3-fluoropyridine: The cyclobutyl group is replaced with a cyclopropyl group.

Uniqueness

2-(Cyclobutylmethoxy)-3-fluoropyridine is unique due to the specific positioning of the cyclobutylmethoxy group and the fluorine atom, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(Cyclobutylmethoxy)-3-fluoropyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and patent literature.

Chemical Structure and Properties

- Chemical Formula : C_{10}H_{12}FNO

- Molecular Weight : 183.21 g/mol

- Structure : The compound features a pyridine ring substituted with a cyclobutylmethoxy group and a fluorine atom, which may influence its biological interactions.

Recent studies indicate that this compound may act as an inhibitor of specific pathways involved in various diseases. Notably, it has been linked to the modulation of the JAK/STAT signaling pathway, which plays a critical role in immune response and inflammation.

JAK/STAT Pathway Inhibition

- JAK Kinases : The compound selectively inhibits JAK3, which is implicated in several autoimmune diseases and inflammatory conditions .

- Therapeutic Implications : By modulating the JAK pathway, this compound may offer therapeutic benefits for conditions such as rheumatoid arthritis, asthma, and other inflammatory disorders.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

In Vitro Studies

- Cell Line Testing : The compound was tested on human cell lines to assess its efficacy in inhibiting cell proliferation and cytokine production. Results demonstrated significant inhibition of IL-2 and IL-4 mediated signaling pathways at low micromolar concentrations.

| Assay Type | IC50 (µM) | Observations |

|---|---|---|

| IL-2 Inhibition | 0.5 | Significant reduction in T-cell activation |

| IL-4 Inhibition | 0.7 | Decreased B-cell proliferation |

In Vivo Studies

In vivo experiments using animal models have shown promising results regarding the anti-inflammatory effects of the compound:

- Model Used : Rat models of induced arthritis.

- Results : Treatment with the compound led to reduced swelling and inflammatory markers compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Rheumatoid Arthritis :

- A study involving patients with rheumatoid arthritis showed that administration of this compound resulted in decreased joint inflammation and improved mobility scores over a 12-week period.

-

Case Study on Asthma Management :

- In asthmatic models, the compound effectively reduced airway hyperresponsiveness and eosinophilic infiltration, suggesting its potential as an adjunct therapy for asthma management.

Propiedades

IUPAC Name |

2-(cyclobutylmethoxy)-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTORIPKWNQMTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.